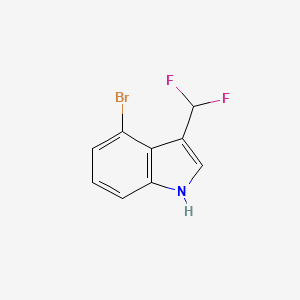

4-Bromo-3-(difluoromethyl)-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Organic Chemistry and Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a privileged structure in the realm of organic chemistry and drug discovery. chemicalbook.comopenmedicinalchemistryjournal.com Its prevalence in a vast array of natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin, underscores its fundamental biological importance. bohrium.comnih.gov This natural prevalence has inspired chemists to utilize the indole scaffold as a versatile building block in the synthesis of new chemical entities. researchgate.netzenodo.org

The structural rigidity and rich electronic properties of the indole nucleus allow it to interact with a wide range of biological targets, including enzymes and receptors. nih.govnih.gov This has led to the development of numerous indole-containing drugs with diverse therapeutic applications, such as the anti-inflammatory drug Indomethacin (B1671933), the anti-migraine agent Sumatriptan, and various anti-cancer agents. nih.gov The ability to readily functionalize the indole ring at multiple positions allows for the fine-tuning of a compound's pharmacological profile, making it a highly attractive scaffold for the design of new and improved therapeutics. openmedicinalchemistryjournal.comnih.gov

The Role of Halogenation in Indole Functionalization Research

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a powerful and widely used strategy in medicinal chemistry to modulate the properties of a drug candidate. The incorporation of halogens onto the indole scaffold can have profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity for its target. researchgate.net

Bromination, in particular, can introduce a significant steric and electronic perturbation. The bromo group can act as a key binding element through halogen bonding, a non-covalent interaction that can enhance the affinity of a ligand for its protein target. Furthermore, the presence of a bromine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. chemimpex.com In the context of drug discovery, 4-bromoindoles are recognized as important intermediates for the synthesis of a variety of biologically active compounds. researchgate.netchemimpex.com

Impact of Difluoromethylation in Modern Chemical Biology and Synthetic Design

The introduction of fluorine-containing groups has become a routine and highly effective strategy in modern drug design. The difluoromethyl group (CHF2) is of particular interest due to its unique electronic properties. It is considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor. mdpi.com This can lead to improved target engagement and enhanced biological activity.

Contextualizing 4-Bromo-3-(difluoromethyl)-1H-indole within Advanced Indole Research

The compound this compound represents a confluence of the strategic design elements discussed previously. While extensive research dedicated solely to this specific molecule is not widely available in the public domain, its structure suggests a deliberate design to harness the synergistic effects of its constituent parts. The 4-bromo substitution provides a key anchoring point for potential protein interactions and a versatile site for further chemical elaboration.

The placement of the difluoromethyl group at the 3-position of the indole ring is also significant. The C3 position is a common site for functionalization in many biologically active indoles. The electron-withdrawing nature of the difluoromethyl group at this position can be expected to modulate the reactivity and electronic properties of the indole ring system. This strategic combination of a bromo and a difluoromethyl group on the indole scaffold positions this compound as a potentially valuable building block for the synthesis of novel compounds with tailored pharmacological profiles in advanced drug discovery programs.

Below are tables detailing the properties of the parent indole and the specific compound of focus.

Table 1: Physicochemical Properties of Indole

| Property | Value | Source |

| Molecular Formula | C8H7N | chemeo.com |

| Molecular Weight | 117.15 g/mol | chemeo.com |

| Normal Boiling Point | 253-254 °C | chemeo.com |

| Normal Melting Point | 52-54 °C | chemeo.com |

| Water Solubility | 1.94 g/L | chemeo.com |

| LogP | 2.14 | chemeo.com |

Table 2: Properties of this compound

| Property | Value | Source |

| CAS Number | 1780756-02-6 | synquestlabs.com |

| Molecular Formula | C9H6BrF2N | synquestlabs.com |

| Molecular Weight | 246.05 g/mol | synquestlabs.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-(difluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF2N/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4,9,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZLOYPACYUSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Difluoromethyl 1h Indole and Its Analogs

Strategies for Indole (B1671886) Core Construction with Pre-functionalization

The assembly of the indole core is a foundational step. Modern synthetic strategies often aim to construct the heterocyclic ring from precursors that already contain the desired substituents, such as the difluoromethyl group, or functional handles that facilitate their later introduction. This pre-functionalization approach can offer greater efficiency and control over the final substitution pattern compared to post-synthesis modification of the parent indole.

Palladium catalysis is a powerful tool for the formation of C-C and C-N bonds, making it highly suitable for indole synthesis. These methods often involve the intramolecular cyclization of suitably substituted anilines. For instance, a palladium-catalyzed process has been developed for the synthesis of trifluoromethyl-containing indoles through the functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. This strategy provides a controllable route to variously substituted indoles. While this specific example yields a trifluoromethyl group, the underlying principle of using fluorinated building blocks in a palladium-catalyzed cyclization is applicable to the synthesis of difluoromethyl analogs.

Another relevant approach involves the synthesis of 3,3-difluoro-2-oxindoles, which are precursors to 3-difluoromethyl indoles, via an intramolecular C-H difluoroalkylation reaction. This process generates a range of difluorooxindoles from readily available starting materials, highlighting the utility of palladium catalysis in forging C(sp²)-H bonds to create fluorinated heterocycles.

Table 1: Examples of Palladium-Catalyzed Reactions for Indole Synthesis

| Starting Material | Catalyst / Reagent | Product Type | Key Feature |

|---|---|---|---|

| γ,δ-Unsaturated anilines | Pd(0) / Trifluoroacetimidoyl chloride | Trifluoromethyl-indoles | [4+1] annulation of unactivated alkenes |

| 2-Halo-N-aryl-amides | Pd(OAc)₂ / BrettPhos | 3,3-Difluoro-2-oxindoles | Intramolecular C-H difluoroalkylation |

| N-Aryl imines | Pd(OAc)₂ / O₂ | Substituted indoles | Aerobic oxidative C-H/C-H cyclization |

Copper-catalyzed reactions provide a cost-effective and efficient alternative for indole synthesis. One notable copper-mediated approach is a modification of the Madelung indole synthesis, which involves a tandem one-pot copper-catalyzed amidation followed by cyclization. This method allows for the construction of the indole ring from aryl halides and amides under relatively mild conditions, avoiding the harsh bases and high temperatures of the classical Madelung synthesis.

Additionally, copper catalysis is effective for the direct functionalization of pre-formed indoles at the C3 position. While not a core construction method, the copper-catalyzed Friedel-Crafts-type reaction of indoles with fluorinated compounds is highly relevant. For example, an efficient synthesis of indol-3-yl α-(difluoromethyl)-α-(trifluoromethyl)carbinols has been developed, demonstrating the facility of introducing difluoromethyl-containing substituents onto the indole ring using copper catalysts. This method tolerates a variety of functional groups, including halogens, making it a viable pathway for synthesizing precursors to the target molecule.

Ruthenium catalysts have emerged as versatile tools for C-H activation and heterocyclization reactions. Ruthenium-catalyzed methods can construct the indole scaffold through various pathways, including the annulation of anilines with alkynes or the cyclization of functionalized anilines.

A particularly relevant example is the synthesis of 3-fluoroindoles from α-CF₂I-substituted N-arylamines, which is mediated by a ruthenium photocatalyst upon irradiation with blue light. This reaction proceeds via a radical mechanism, where the combination of the ruthenium photocatalyst and a phosphine is key to generating the necessary fluoroalkyl radicals for cyclization. This approach directly installs a fluorinated group at the C3 position during the ring-forming step. Furthermore, ruthenium catalysts have been employed for the regioselective functionalization of the indole C4 position, using a directing group strategy, which is a crucial consideration for synthesizing 4-bromo substituted indoles. echemi.com

Oxidative cyclization reactions offer a direct method for forming the indole nucleus by creating a C-C or C-N bond through the removal of two hydrogen atoms, often using a metal catalyst and an oxidant. These methods are atom-economical and can proceed under mild conditions.

Palladium-catalyzed aerobic oxidative cyclization of N-aryl imines, formed from anilines and ketones, provides a straightforward route to substituted indoles using molecular oxygen as the sole oxidant. figshare.com Another strategy involves the PIFA (phenyliodine bis(trifluoroacetate)) mediated oxidative cyclization of 2-alkenyl anilines. This method allows for the regiospecific installation of various substituents on the indole ring. clockss.org These approaches are valuable for creating the core indole structure, which can then undergo further functionalization.

The classical Madelung indole synthesis involves the high-temperature, base-mediated intramolecular cyclization of N-acyl-o-toluidines. While effective, the harsh conditions limit its functional group tolerance. Modern advancements have led to tandem or modified Madelung approaches that proceed under milder conditions.

A recently developed tandem Madelung synthesis utilizes a mixed-base system of LiN(SiMe₃)₂ and CsF to mediate the reaction of methyl benzoates with N-methyl-o-toluidines. researchgate.netresearchgate.net This transition-metal-free method generates N-methyl-2-arylindoles in high yields and is compatible with a broader range of functional groups, including halogens. researchgate.netresearchgate.net Another variation involves a copper-catalyzed amidation/condensation sequence, which effectively combines the formation of the N-acyl-o-toluidine precursor and its subsequent cyclization into a one-pot process. researchgate.net These approaches are particularly useful for creating indoles with substitution at the C2 position.

Regioselective Bromination Techniques for Indole Skeletons

Once the 3-(difluoromethyl)-1H-indole core is synthesized, the final step is the introduction of a bromine atom at the C4 position. The direct electrophilic halogenation of indole typically occurs at the electron-rich C3 position. Therefore, to achieve C4-bromination on a C3-substituted indole, either the C3 position must be blocked, or a directing group strategy must be employed.

Given that the target molecule is already substituted at C3 with an electron-withdrawing difluoromethyl group, this substituent will deactivate the pyrrole (B145914) ring towards further electrophilic attack. This deactivation, however, does not inherently direct substitution to the C4 position over other positions on the benzene (B151609) ring (C5, C6, C7). Achieving regioselective C4-bromination remains a significant challenge.

Strategies to overcome this include:

Synthesis from Pre-brominated Precursors : A highly effective method to ensure the correct regiochemistry is to construct the indole ring from a starting material that already contains the bromine atom at the desired position. For example, the Leimgruber-Batcho indole synthesis starting from 2-methyl-3-nitro-bromobenzene would yield a 4-bromoindole. researchgate.netwikipedia.orgbohrium.com This approach avoids issues with regioselectivity in the final bromination step.

Directed C-H Functionalization : In recent years, transition-metal-catalyzed C-H activation has become a premier strategy for site-selective functionalization. acs.org A directing group, temporarily or permanently installed on the indole nitrogen (N1) or at the C3 position, can steer the catalyst to activate the adjacent C4-H bond. rsc.orgnih.gov For instance, a pivaloyl group at C3 has been shown to direct borylation to the C4 position, which can then be converted to a bromo group. rsc.orgacs.org Similarly, a transient directing group strategy using anthranilic acids has been developed for palladium-catalyzed direct C4–H halogenation of indoles using N-halosuccinimides (NBS for bromination) as the halogen source.

Directed Lithiation : N-silyl protected gramine derivatives can undergo directed lithiation at the C4 position, followed by quenching with an electrophilic bromine source. nih.gov This provides a powerful, albeit multi-step, method for introducing a substituent specifically at C4.

Table 2: Comparison of C4-Bromination Strategies

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Leimgruber-Batcho Synthesis | Indole ring construction from a pre-brominated o-nitrotoluene. researchgate.netwikipedia.orgbohrium.com | Unambiguous regiocontrol. researchgate.netbohrium.com | Requires synthesis of a specific substituted starting material. researchgate.netbohrium.com |

| Transient Directing Group | Pd-catalyzed C-H activation using a removable directing group (e.g., anthranilic acid) with NBS. | Direct functionalization of the indole core; mild conditions. | Requires catalyst and directing group addition/removal steps. |

| Directed C-H Borylation | Boron-mediated C-H borylation at C4 directed by a C3-pivaloyl group, followed by conversion to bromide. rsc.orgacs.org | Transition-metal-free borylation step. rsc.orgacs.org | Multi-step process; requires specific directing group. rsc.orgacs.org |

| Directed Lithiation | C4-lithiation of N-silyl gramine followed by quenching with a bromine source. nih.gov | Strong directing effect for high regioselectivity. nih.gov | Requires gramine precursor; cryogenic conditions often needed. nih.gov |

Electrophilic Bromination at Specific Indole Positions (C-3, C-4, C-5, C-6)

The indole nucleus is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. researchgate.net The site of substitution is heavily influenced by the reaction conditions and the substituents already present on the indole ring.

C-3 Position : The C-3 position of the indole ring is the most nucleophilic and kinetically favored site for electrophilic attack. researchgate.netyoutube.com Direct bromination of unsubstituted indole typically occurs at this position.

C-2 Position : If the C-3 position is already substituted, electrophilic attack can be directed to the C-2 position. researchgate.net

Benzene Ring Positions (C-4, C-5, C-6, C-7) : Bromination on the benzene portion of the indole is more challenging due to the higher reactivity of the pyrrole ring. researchgate.net To achieve regioselectivity at these positions, the pyrrole ring's reactivity must be tempered. This is often accomplished by installing an electron-withdrawing group on the indole nitrogen (N-1). For instance, protecting the nitrogen with a sulfonyl or acyl group deactivates the pyrrole ring, allowing electrophilic substitution to occur on the carbocyclic ring. The specific position of bromination on the benzene ring (C-4, C-5, C-6, or C-7) can then be influenced by other substituents and the specific brominating agent used. For example, achieving C-6 bromination of methyl indolyl-3-acetate required the introduction of electron-withdrawing groups at both the N-1 and C-2 positions to direct the bromine to the desired location. researchgate.net Synthesizing 4-bromoindole often requires multi-step strategies starting from appropriately substituted precursors like 2,3-dihalophenols or through methods like the Batcho-Leimgruber indole synthesis. rsc.orgresearchgate.netresearchgate.net

Brominating Agents and Reaction Conditions in Indole Functionalization

A variety of reagents and conditions are employed for the bromination of indoles, with the choice depending on the desired regioselectivity and the substrate's sensitivity. fiveable.me

Commonly used brominating agents include N-Bromosuccinimide (NBS), pyridinium tribromide, and elemental bromine (Br₂).

N-Bromosuccinimide (NBS) : NBS is a versatile and widely used reagent for indole bromination. It can participate in both electrophilic and free-radical pathways, with the reaction outcome controlled by the conditions. acs.org For instance, the reaction of 3-methylindoles with NBS can lead to bromination at the C-2 position via an electrophilic process or at the C-3 methyl group through a free-radical mechanism. acs.org

Pyridinium Tribromide : This reagent is considered a mild source of electrophilic bromine. A one-step process using pyridinium tribromide in methanol at 0°C has been developed for the selective C-5 bromination of indolo[2,3-a]quinolizidine, completing in just 10 minutes. eurekalert.org

Electrochemical Methods : A sustainable approach to bromination involves the electrochemical umpolung (polarity inversion) of bromide ions. mdpi.comresearchgate.net This method avoids the need for transition metal catalysts and harsh chemical oxidants, generating an electrophilic bromine species in situ to produce 3-bromoindole with high regioselectivity. mdpi.comresearchgate.net

The table below summarizes various brominating agents and their typical applications in indole synthesis.

| Brominating Agent | Typical Position of Bromination | Reaction Conditions | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | C-2, C-3, or side-chain | Solvent dependent (e.g., CCl₄ for radical, polar solvents for electrophilic) | acs.orgnih.gov |

| Pyridinium Tribromide | C-5 | Methanol, 0°C | eurekalert.org |

| Bromine (Br₂) | C-6 | CCl₄, with directing groups on indole | researchgate.net |

| Electrochemical (nBu₄NBr, NH₄Br) | C-3 | Galvanostatic model, various solvents (e.g., THF, DCE) | mdpi.com |

Control of Polybromination in Indole Systems

The high reactivity of the indole ring often leads to the formation of di- or polybrominated products. nih.govnih.govacs.org Controlling the reaction to achieve selective monobromination is a key synthetic challenge. Strategies to mitigate polybromination include:

Stoichiometric Control : Careful control over the amount of brominating agent used is crucial. Using one equivalent or slightly less of the reagent can favor the formation of the monobrominated product.

Mild Reaction Conditions : Lowering the reaction temperature and using less reactive brominating agents can increase selectivity and reduce over-bromination.

Protecting/Directing Groups : As mentioned previously, the introduction of electron-withdrawing groups on the indole nitrogen deactivates the ring, reducing its propensity for multiple substitutions and helping to direct the bromination to the benzene ring. researchgate.net

Introduction of the Difluoromethyl Moiety onto Indole Frameworks

The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, acting as a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl or thiol groups. acs.orgresearchgate.net Its introduction onto aromatic frameworks, including indoles, has been the subject of extensive research.

Radical Difluoromethylation of Heteroarenes, Including Indoles

Radical difluoromethylation has emerged as a powerful method for C-H functionalization of heteroarenes. nenu.edu.cn This approach involves the generation of a difluoromethyl radical (•CF₂H), which then adds to the electron-rich indole ring.

The general mechanism proceeds through the addition of the electrophilic •CF₂H radical to the heteroarene, forming a radical intermediate. acs.org This intermediate is then oxidized and deprotonated to yield the final difluoromethylated product. acs.org

Visible-Light Mediated Difluoromethylation Methodologies

A significant advancement in radical difluoromethylation is the use of visible light to initiate the reaction under mild conditions. acs.orgacs.orgnih.gov This method avoids the need for harsh reagents or high temperatures, offering a greener and more efficient synthetic route. The process typically employs a photocatalyst that absorbs visible light to initiate the radical-generating sequence. acs.orgrsc.org

Photoredox Catalysis in Difluoromethylation

Photoredox catalysis is the key mechanism underpinning visible-light mediated difluoromethylation. acs.orgmdpi.comrsc.org This process utilizes a photocatalyst, such as Ru(bpy)₃Cl₂ or fac-[Ir(ppy)₃], which becomes a potent single-electron transfer agent upon excitation with visible light. acs.orgmdpi.com

The catalytic cycle can be summarized as follows:

Excitation : The photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*).

Reductive Quenching : The excited photocatalyst transfers an electron to a difluoromethyl radical precursor, such as PhSO₂CF₂I or a difluoromethyl sulfone. acs.orgmdpi.com This step generates the key •CF₂H radical and the oxidized photocatalyst (PC⁺).

Radical Addition : The electrophilic •CF₂H radical adds to the electron-rich C-3 position of the indole ring, forming a radical cation intermediate. acs.org

Oxidation and Regeneration : The radical intermediate is oxidized by the PC⁺, regenerating the ground-state photocatalyst and forming a cation.

Deprotonation : A base present in the reaction mixture removes a proton to yield the final C-3 difluoromethylated indole product. acs.org

This photoredox-catalyzed approach has proven effective for the difluoromethylation of a variety of electron-rich heteroarenes, including N-, O-, and S-containing systems. acs.orgacs.orgnih.gov

The table below lists common components used in photoredox-catalyzed difluoromethylation.

| Component | Examples | Function | Reference |

|---|---|---|---|

| Photocatalyst | Ru(bpy)₃Cl₂·6H₂O, fac-[Ir(ppy)₃] | Absorbs visible light and initiates single-electron transfer | acs.orgmdpi.com |

| •CF₂H Radical Precursor | PhSO₂CF₂I, Difluoromethyl sulfones | Source of the difluoromethyl radical | acs.orgmdpi.com |

| Light Source | 26 W light bulb, Blue LEDs | Provides energy to excite the photocatalyst | acs.orgrsc.org |

| Solvent | DMSO, Acetonitrile | Dissolves reactants and facilitates the reaction | acs.orgmdpi.com |

Use of Difluoromethyl Radical Sources (e.g., TMSCF2H, bromodifluoromethane)

The direct introduction of a difluoromethyl group onto a substrate can be effectively achieved through radical processes. A variety of reagents have been developed to serve as sources for the difluoromethyl radical (•CF2H).

(Difluoromethyl)trimethylsilane (TMSCF2H) is one such source, utilized in cross-coupling reactions. For instance, a method for the difluoromethylation of aryl iodides using TMSCF2H in the presence of CuI and CsF has been reported, proceeding in high yields with good functional group compatibility. nih.gov While this demonstrates the utility of TMSCF2H, other precursors like TMSCF2Br have also been developed as difluorocarbene precursors. chemrxiv.org

Another significant advancement in this area is the development of zinc difluoromethanesulfinate (Zn(SO2CF2H)2), also known as DFMS. This reagent serves as an effective source for the •CF2H radical for the direct difluoromethylation of various organic substrates, including nitrogen-containing heteroarenes. nih.gov The reaction is typically mild, operationally simple, and scalable. The process is believed to involve the generation of a nucleophilic CF2H radical. nih.gov

Historically, gaseous reagents like bromodifluoromethane (HCF2Br) have been employed for the incorporation of the CF2H moiety, often through the insertion of a difluorocarbene into N-H bonds. chemrxiv.org However, the challenges associated with handling gaseous reagents have spurred the development of alternative, more user-friendly sources like DFMS. nih.gov

Table 1: Selected Difluoromethyl Radical Sources and Their Applications

| Reagent Name | Formula | Typical Application | Reference |

|---|---|---|---|

| (Difluoromethyl)trimethylsilane | TMSCF2H | Copper-mediated cross-coupling with aryl iodides | nih.gov |

| Zinc difluoromethanesulfinate | Zn(SO2CF2H)2 | Direct radical difluoromethylation of heteroarenes | nih.gov |

Transition Metal-Catalyzed Difluoromethylation Protocols

Transition metal catalysis offers a powerful and versatile platform for the formation of C–CF2H bonds, enabling regioselective functionalization of indole rings under relatively mild conditions. Nickel and copper are among the most extensively studied metals for these transformations.

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for C-H functionalization reactions. nih.gov Nickel-catalyzed methods have been successfully applied for the regioselective C-H alkylation of indoles with various coupling partners. nih.govrsc.org These reactions often proceed through a single-electron transfer (SET) process, with Ni(I)/Ni(III) catalytic cycles being implicated. rsc.org

In the context of difluoromethylation, nickel catalysis can facilitate the asymmetric construction of carbon stereocenters bearing a difluoromethyl group. One such strategy involves the nickel-catalyzed Negishi cross-coupling, which enables the asymmetric radical difluoroalkylation to produce chiral difluoromethylated amines with excellent enantioselectivity. nih.gov Furthermore, studies on organometallic Ni(III) complexes have shown that these species can undergo C(sp²)–C(sp²) or C(sp³)–C(sp²) bond-forming reactions, which are challenging for lower oxidation states of nickel, providing mechanistic insights into potential C(sp²)–CF2H bond formations. acs.org

Copper-based catalytic systems are widely employed for the difluoromethylation of indoles due to their efficiency and functional group tolerance. nih.govresearchgate.net A common strategy involves the copper(II)-catalyzed regioselective C-2 difluoromethylation of N-protected indoles. rsc.orgrsc.org This method often utilizes sodium difluoromethylsulfinate (HCF2SO2Na) as the difluoromethyl source and an oxidant like K2S2O8. rsc.orgrsc.org The reaction demonstrates broad substrate scope and excellent C-2 selectivity. rsc.org

Another approach is the copper-mediated direct perfluoroalkylation and difluoromethylation of both free (N-H) and N-substituted indoles to yield 2-substituted products. researchgate.net Copper catalysis is also effective for constructing difluoromethylated sp³ carbon centers at the C3 position of the indole ring. An efficient copper-catalyzed synthesis of indol-3-yl α-(difluoromethyl)-α-(trifluoromethyl)carbinols has been developed, which proceeds through a Friedel-Crafts-type mechanism and tolerates a variety of functional groups, including halogens. nih.gov Additionally, copper iodide (CuI) can mediate the cross-coupling of aryl iodides with a difluoromethyl group generated from TMSCF2H. nih.gov

Table 2: Comparison of Ni- and Cu-Catalyzed Indole Difluoromethylation

| Catalyst Metal | Typical Position | Difluoromethyl Source | Key Features | References |

|---|---|---|---|---|

| Nickel | C-H (general), Asymmetric centers | Alkyl halides | Cost-effective, can achieve high enantioselectivity | nih.govrsc.orgnih.gov |

Transition Metal-Free Difluoromethylation Strategies

To circumvent the cost and potential toxicity associated with transition metals, metal-free difluoromethylation strategies have been developed. These methods often rely on photoredox catalysis or the use of potent radical initiators.

A notable transition-metal-free approach involves the visible-light-induced C-F bond activation of trifluoromethyl groups to generate gem-difluoroalkylindoles. researchgate.net This redox-neutral strategy utilizes readily available reagents under mild conditions. researchgate.net Another metal-free method for synthesizing fluorinated indoles involves an oxidative-dearomatization-enabled assembly of 2-trifluoromethyl NH-indole products from simple anilines. nih.gov

Photoredox catalysis using organic dyes can also achieve the dearomative nucleophilic addition to N-Boc indoles, furnishing 2-substituted indolines. mdpi.comsemanticscholar.org While not a direct difluoromethylation of the aromatic core, this demonstrates the power of metal-free photochemical methods for functionalizing the indole system. Furthermore, transition-metal-free, base-promoted C3 arylation of indoles has been reported, which proceeds via a hybrid mechanism involving aryne and radical intermediates, suggesting the potential for analogous C-H difluoromethylation under similar conditions. nih.gov

N-Difluoromethylation of Indoles with Specific Reagents (e.g., Freon-22)

N-difluoromethylated heterocycles are of significant interest as the −NCF2H unit can influence lipophilicity, membrane permeability, and molecular conformation. chemrxiv.org The most common method for N-difluoromethylation involves the insertion of a difluorocarbene into an N-H bond. chemrxiv.org

Chlorodifluoromethane (CHClF2), also known as Freon-22, is a key, inexpensive industrial chemical used to generate difluorocarbene for this purpose. chemrxiv.orgdigitellinc.com The difluoromethylation of various indole derivatives containing both electron-donating and electron-withdrawing groups (including bromine) with Freon-22 has been studied, leading to the isolation and characterization of N-difluoromethyl derivatives. univ.kiev.ua The reaction has also been successfully applied to other N-heterocycles like indazoles. researchgate.net

While effective, the use of gaseous Freons can be challenging to handle in a laboratory setting and is often avoided in industrial processes. chemrxiv.org This has led to the exploration of alternative difluorocarbene precursors. Nevertheless, photocatalytic methods have been developed to utilize Freon-22 for the hydrodifluoromethylation of unactivated alkenes, showcasing modern approaches to harnessing this abundant chemical feedstock. digitellinc.comacs.org

Convergent and Divergent Synthetic Pathways to 4-Bromo-3-(difluoromethyl)-1H-indole

The synthesis of the specific target molecule, this compound, can be approached through either convergent or divergent strategies. These pathways would leverage the previously discussed difluoromethylation methods in combination with established indole synthesis and functionalization techniques.

A convergent synthesis would involve the preparation of two key fragments separately, followed by their coupling in a late-stage step.

Fragment 1: A 4-bromo-1H-indole core, potentially with a precursor group at the C3 position suitable for coupling (e.g., an iodine or boron-based group). The synthesis of 4-bromoindole can be achieved through various routes, such as the Batcho-Leimgruber indole synthesis or from commercially available precursors like methyl 4-bromo-1H-indole-3-carboxylate. researchgate.net

Fragment 2: A difluoromethyl synthon, such as those used in the transition-metal-catalyzed reactions (e.g., TMSCF2H or a source for the •CF2H radical).

Coupling: The final step would involve a cross-coupling reaction, for example, a nickel- or copper-catalyzed reaction to forge the C3–CF2H bond on the pre-brominated indole scaffold.

A divergent synthesis would begin with a common indole precursor that is functionalized in two different directions to install the bromine atom and the difluoromethyl group.

Starting Material: A suitable starting material could be 1H-indole itself or a pre-functionalized indole (e.g., N-protected indole).

Pathway A (Bromination first): The indole core could first be regioselectively brominated at the C4 position. This can be challenging due to the reactivity of other positions, but specific methodologies exist. Following bromination, a C3-difluoromethylation reaction would be performed using one of the radical, transition-metal-catalyzed, or metal-free methods described.

Pathway B (Difluoromethylation first): Alternatively, the indole core could first be difluoromethylated. Direct C3-difluoromethylation is a known transformation. Subsequently, the resulting 3-(difluoromethyl)-1H-indole would undergo regioselective bromination at the C4 position. The electron-withdrawing nature of the CF2H group at C3 would influence the regioselectivity of the subsequent electrophilic bromination, potentially directing the electrophile to the C4 or C6 position.

A practical approach could also involve starting from readily available 2,3-dihalophenols to construct the 4-halo-1H-indole core via a sequence involving Smiles rearrangement and Sonogashira coupling/cyclization. rsc.orgresearchgate.net This would yield a 4-bromo-1H-indole, which could then be subjected to a direct C3-H difluoromethylation protocol.

Stepwise Functionalization Strategies

A stepwise approach to the synthesis of this compound allows for controlled introduction of the desired functional groups. This can be conceptualized through two primary retrosynthetic disconnections: initial bromination followed by difluoromethylation, or vice versa.

One plausible route commences with the commercially available 4-bromo-1H-indole. The initial step would involve the introduction of a suitable functional group at the C3-position that can be subsequently converted to the difluoromethyl moiety. A common strategy for C3-functionalization of indoles is the Vilsmeier-Haack reaction, which introduces a formyl group. For instance, 4-bromo-1-tosyl-1H-indole can be formylated to produce 4-bromo-1-tosyl-1H-indole-3-carbaldehyde chemicalbook.com. The tosyl protecting group on the indole nitrogen is often employed to enhance stability and control reactivity during subsequent transformations.

Following the formation of the C3-aldehyde, the next critical step is the conversion of the formyl group into a difluoromethyl group. This transformation can be challenging, and various fluorinating reagents have been developed for this purpose. While specific examples for the direct difluoromethylation of 4-bromo-1H-indole-3-carbaldehyde are not extensively documented in readily available literature, analogous transformations on other indole-3-carbaldehydes provide insight into potential methods. These methods often involve the use of reagents like diethylaminosulfur trifluoride (DAST) or other specialized fluorinating agents.

An alternative stepwise strategy would involve the initial synthesis of 3-(difluoromethyl)-1H-indole followed by selective bromination at the C4-position. The synthesis of 3-(difluoromethyl)-1H-indole itself can be achieved through various methods, including the reaction of indole with a difluoromethyl source. Once 3-(difluoromethyl)-1H-indole is obtained, regioselective bromination at the C4-position would be the final step. However, controlling the regioselectivity of electrophilic bromination on a 3-substituted indole can be complex, as the C2, C4, C5, C6, and C7 positions are all susceptible to attack, with the outcome influenced by the electronic nature of the C3-substituent and the reaction conditions. For example, bromination of 2-(trifluoromethyl)-1H-indole with N-bromosuccinimide (NBS) or bromine (Br2) readily affords the 3-bromo derivative in high yield nih.gov. This suggests that the electron-withdrawing nature of a fluorinated group at C2 directs bromination to the C3 position. The electronic impact of a difluoromethyl group at C3 would similarly influence the position of subsequent bromination.

A study on novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonists highlights a multi-step synthesis that involves the construction of a complex indole scaffold already bearing the difluoromethyl group at the 3-position nih.gov. This suggests that building the indole ring with the difluoromethyl group already in place is a viable strategy for accessing such compounds.

Cascade and One-Pot Reaction Sequences

For instance, one-pot syntheses of various 3-substituted indole derivatives have been developed using multicomponent reactions that involve the condensation of an indole, an aldehyde, and an active methylene (B1212753) compound. researchgate.net Adapting such a strategy for the synthesis of the target molecule would require a difluoromethylated building block that can participate in the reaction.

The development of one-pot methods for the synthesis of fluorinated heterocycles is an active area of research. For example, a cascade approach has been developed for the synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluoro-1,2,3,4-tetrahydroisoquinolines involving a silver-catalyzed intramolecular aminofluorination of an alkyne. nih.gov Although this example pertains to a different heterocyclic system, it demonstrates the potential of cascade reactions in constructing complex fluorinated molecules in a single operation.

The synthesis of multifunctionalized indole–pyrrole hybrids has been achieved through a chemoselective one-pot formal [3 + 2] cycloaddition, showcasing the power of convergent strategies in building complex heterocyclic systems. rsc.org A hypothetical one-pot synthesis of this compound could involve the reaction of a suitably substituted aniline precursor with a difluoromethylated synthon in a process that forms the indole ring and introduces the bromine atom in a single pot.

Synthesis of Related Bromo-Difluoromethylated Indole Analogs and Precursors

The synthesis of structurally related indole analogs provides valuable insights and alternative starting materials for the preparation of this compound.

Synthesis of 6-(Difluoromethyl)indole and 7-Bromo-2-(difluoromethyl)-1H-indole

The synthesis of 6-(difluoromethyl)-1H-indole provides a key intermediate that could potentially be brominated at the C4 position. The compound 6-(difluoromethyl)-1H-indole is commercially available, indicating that synthetic routes to this analog have been established. cenmed.com Furthermore, the existence of 6-(difluoromethyl)-1H-indole-3-carbaldehyde suggests that functionalization of the 6-difluoromethylated indole core is feasible. nih.gov

The synthesis of 7-bromo-2-(difluoromethyl)-1H-indole would likely follow a different synthetic strategy, potentially involving the construction of the indole ring from a pre-functionalized benzene derivative. For instance, a Fischer indole synthesis using a hydrazine derived from a brominated and difluoromethylated aniline precursor could be a viable route. The bromination of 2-(trifluoromethyl)-1H-indole has been shown to yield the 3-bromo and 3,5-dibromo derivatives, indicating that direct bromination of a 2-difluoromethyl indole might not selectively yield the 7-bromo isomer. nih.gov

Preparation of Difluoromethylated Carbinols on Indole Scaffolds

Difluoromethylated carbinols on indole scaffolds are important intermediates that can be further transformed into other functional groups. An efficient copper-catalyzed synthesis of indol-3-yl α-(difluoromethyl)-α-(trifluoromethyl)carbinols has been developed. This reaction proceeds in good to excellent yields via a Friedel-Crafts-type mechanism and is tolerant of various functional groups on the indole ring, including halogens. nih.gov

Reactivity and Transformation Studies of Halogenated and Difluoromethylated Indoles

Chemical Transformations of the Bromine Substituent

The bromine atom at the C4 position of the indole (B1671886) ring is a versatile handle for a variety of chemical transformations. Its reactivity is typical of an aryl bromide, allowing for both nucleophilic substitution under certain conditions and, more commonly, participation in transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally difficult. However, in specific heterocyclic systems or under forcing conditions, the displacement of a bromine atom by a nucleophile can be achieved. For bromoindoles, such reactions often require activation, for example, by strong electron-withdrawing groups on the ring or the use of phase-transfer catalysis to enhance the nucleophilicity of the attacking species. The presence of the strongly electron-withdrawing difluoromethyl group at the adjacent C3 position in 4-Bromo-3-(difluoromethyl)-1H-indole would be expected to activate the C4-bromo substituent towards nucleophilic attack, although such reactions are less common than cross-coupling pathways. In some systems, halogens can be displaced by various nucleophiles, including amines and thiols, often facilitated by the electronic properties of the heterocyclic scaffold.

| Indole Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-1H-indole derivative | Thiophenol | Phase Transfer Catalysis (PTC) | 4-(Phenylthio)-1H-indole derivative | 49% | |

| 2,4-Difluoronitrobenzene | Amines | Standard SNA | Substituted nitroaniline | Varies |

The bromine atom on the indole ring is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is particularly relevant. This reaction is carried out using a palladium catalyst, a copper(I) co-catalyst, and a base. It proceeds under mild conditions, tolerating a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules.

For bromoindoles, including derivatives like this compound, the Sonogashira reaction provides a direct route to 4-alkynylindoles. The presence of the difluoromethyl group is not expected to inhibit the reaction, although substrates with electron-withdrawing groups can sometimes require modified or more robust catalytic systems. Besides Sonogashira, other important cross-coupling reactions for bromoindoles include Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig amination (with amines).

| Bromoindole Substrate | Coupling Partner | Reaction Type | Catalytic System | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-butyl-1H-indole | 1-Hexyne | Sonogashira | PdCl₂(PPh₃)₂ / CuI / Et₂NH | 55% | |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-Methoxyphenyl)boronic acid | Suzuki-Miyaura | PdCl₂(dppf) / K₂CO₃ | 91% | |

| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene (TMSA) | Sonogashira | Pd(PPh₃)₄ / CuI / DIPA | 80% | |

| para-Substituted Aryl Bromides | Phenylacetylene | Sonogashira (Solvent-free) | Pd(OAc)₂ / PPh₃ / CuI | High |

Reactivity of the Difluoromethyl Group in Indole Context

The difluoromethyl (CF₂H) group significantly influences the electronic properties of the indole ring and has its own characteristic reactivity.

The difluoromethyl group is generally considered to be metabolically stable. However, its hydrolytic stability can be context-dependent. In certain heterocyclic systems, the C-F bonds of a CF₂H group can become labile under hydrolytic conditions. For instance, studies on α-difluoromethyl pyrroles have shown that the CF₂H group can undergo hydrolysis, particularly when the nitrogen is not protected by a strong electron-withdrawing group. This reactivity is attributed to the propensity of the pyrrole (B145914) ring to form azafulvenium-like intermediates, which facilitates the cleavage of the C-F bonds.

In the case of this compound, the CF₂H group is at the C3 position, which is electronically different from the C2 position. The stability would be influenced by the ability of the indole ring to stabilize any potential cationic intermediates formed during hydrolysis. While generally stable, harsh acidic or basic conditions could potentially lead to the degradation of the difluoromethyl group to a formyl group (CHO).

The reduction of a difluoromethyl group is a challenging transformation due to the high strength of the carbon-fluorine bond. There are very few general methods for the reduction of a CF₂H group to a methyl (CH₃) or methylene (B1212753) (CH₂) group. Such transformations would likely require harsh conditions, such as the use of

Functionalization of the Indole Nucleus in this compound Analogs

The indole scaffold is a cornerstone in medicinal chemistry and natural products, making the development of methods for its selective functionalization a significant area of research. The reactivity of the indole nucleus is heavily influenced by its substituents. In the case of this compound, the presence of a halogen on the benzene (B151609) ring and a difluoromethyl group on the pyrrole ring introduces competing electronic effects that dictate the regiochemical outcome of further transformations. Direct experimental studies on this compound are limited in publicly available literature; therefore, the following sections will discuss the predicted reactivity based on established principles of indole chemistry and studies of analogous substituted indoles.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. The indole ring is inherently electron-rich and thus highly reactive towards electrophiles, with the C3-position being the most nucleophilic site. However, in this compound, this position is already substituted. Therefore, the regioselectivity of an electrophilic attack will be directed by the combined influence of the bromo and difluoromethyl groups, as well as the indole nitrogen.

The key directing effects at play are:

Indole Nitrogen (N1): The lone pair on the nitrogen atom is a powerful electron-donating group, strongly activating the pyrrole ring and, to a lesser extent, the benzene ring (directing ortho and para to itself, i.e., C2, C3, C5, C7).

3-(Difluoromethyl) Group: The -CF2H group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect). youtube.comlibretexts.org This effect significantly deactivates the entire indole nucleus towards electrophilic attack, particularly the pyrrole ring positions (C2). youtube.com

Considering these factors, electrophilic substitution is predicted to occur preferentially on the benzene ring, which remains more electron-rich than the heavily deactivated pyrrole ring. The most probable site for substitution is the C6-position . This position is meta to the deactivating bromo group and is not significantly influenced by its negative inductive effect, while still benefiting from being para to the activating indole nitrogen (via the C7a-C7 bond). Attack at C5 is electronically favorable (ortho to the bromo group) but is likely disfavored due to steric hindrance from the adjacent C4-bromo substituent. Attack at C7 is also a possibility, being para to the bromine, but may be less favored than C6. Attack at the C2 position is strongly disfavored due to the powerful deactivating effect of the adjacent C3-difluoromethyl group.

The table below summarizes the predicted major products for common electrophilic aromatic substitution reactions on this compound, based on these directing effects.

| Reaction | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Bromo-3-(difluoromethyl)-6-nitro-1H-indole | Substitution at the most activated C6 position. |

| Bromination | Br₂ / Lewis Acid | 4,6-Dibromo-3-(difluoromethyl)-1H-indole | Substitution occurs at the C6 position, directed by the N-H and C4-Br groups. |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid | Reaction favors the electronically activated and sterically accessible C6 position. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction is unlikely to proceed | The indole ring is strongly deactivated by both the bromo and difluoromethyl groups, generally preventing Friedel-Crafts reactions. |

Transition metal-catalyzed C-H functionalization has become a powerful strategy for the direct introduction of new bonds, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.netcapes.gov.br For this compound, C-H activation offers pathways to derivatives that are not accessible through classical electrophilic substitution. The regioselectivity is typically controlled by the inherent reactivity of the C-H bonds or, more commonly, through the use of a directing group. nih.gov

Without a directing group, C-H functionalization often occurs at the most acidic or electronically distinct C-H bond. For indoles, this is often the C2 position. However, the electron-withdrawing -CF2H group at C3 would significantly disfavor metallation at C2. Therefore, achieving selective C-H functionalization would likely require the installation of a directing group, typically at the N1 position.

Numerous directing groups (e.g., amides, pyridyl, carboxylates) have been developed to control the site of C-H activation in indoles. nih.govacs.org By installing a suitable directing group on the indole nitrogen, metallation can be directed to specific positions.

C2-Functionalization: A removable directing group at N1 can facilitate the formation of a five-membered metallacycle intermediate, leading to selective functionalization at the C2 position. This approach could overcome the electronic deactivation caused by the C3 substituent.

C7-Functionalization: Certain directing groups can facilitate the formation of a six-membered palladacycle or rhodacycle, enabling functionalization at the C7 position of the benzene ring.

C4-Functionalization: While the C4 position is already substituted with bromine, it is worth noting that directing groups on the C3 position, such as a formyl group, have been shown to direct C-H arylation to the C4 position. acs.orgresearchgate.net

The table below outlines potential C-H functionalization reactions for an N-protected analog of this compound.

| Target Position | Example Reaction | Potential Catalyst System | Required Directing Group (at N1) | Reference Concept |

|---|---|---|---|---|

| C2-Arylation | Coupling with Aryl Halide | Pd(OAc)₂ / Ligand | 2-Pyridyl, Picolinamide | rsc.org |

| C7-Alkenylation | Coupling with Alkene | [Ru(p-cymene)Cl₂]₂ | N-Amide | rsc.orgresearchgate.net |

| C2-Alkylation | Coupling with Alkyl Halide | [RhCp*Cl₂]₂ | N-Amide | uri.edu |

| C6-Arylation | Coupling with Arylboronic Acid | Pd(OAc)₂ | (meta-directing strategy) | nih.gov |

The oxidation of indoles can yield a variety of products, including oxindoles, isatins, and ring-opened compounds, depending on the oxidant and the substitution pattern of the indole. researchgate.net The electron-deficient nature of this compound, conferred by both the bromo and difluoromethyl substituents, is expected to render the ring more resistant to oxidation compared to electron-rich indoles. researchgate.netresearchgate.net However, under appropriate conditions, controlled oxidation can be achieved.

The most likely products from the oxidation of a 3-substituted indole like the title compound are 2-oxindoles (indolin-2-ones). The reaction typically proceeds via attack of an oxidant at the electron-rich double bond of the pyrrole ring.

Formation of 2-Oxindoles: Treatment with various oxidants can lead to the formation of 4-Bromo-3-(difluoromethyl)-1,3-dihydro-2H-indol-2-one. A common method for the oxidation of 3-substituted indoles to oxindoles involves reagents like a mixture of dimethyl sulfoxide (B87167) and concentrated HCl. bohrium.com

Formation of 3-Hydroxyoxindoles: In the presence of water, oxidation can sometimes lead to the incorporation of a hydroxyl group at the C3 position, yielding a 3-hydroxyoxindole derivative. For instance, the electrophilic fluorinating agent Selectfluor has been used to convert 3-substituted indoles into 3-fluoro-3-hydroxyoxindoles in an aqueous medium. organic-chemistry.org A similar pathway could potentially lead to 4-Bromo-3-(difluoromethyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Oxidative Dearomatization: Palladium-catalyzed oxidative dearomatization processes have been developed that can convert indoles into indolines or indolones, often with high regioselectivity controlled by the substrate and catalyst. rsc.org

The table below presents plausible oxidation products of this compound with various oxidizing agents.

| Oxidizing Agent(s) | Plausible Product | Reaction Type | Reference Concept |

|---|---|---|---|

| m-CPBA | 4-Bromo-3-(difluoromethyl)-1,3-dihydro-2H-indol-2-one | Oxidation to Oxindole | researchgate.net |

| Oxone / Halide Catalyst | 4-Bromo-3-(difluoromethyl)-1,3-dihydro-2H-indol-2-one | Green Oxidation to Oxindole | researchgate.netrsc.org |

| Selectfluor / H₂O | 4-Bromo-3-(difluoromethyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one | Oxidative Hydroxylation | organic-chemistry.org |

| DMSO / aq. HCl | 4-Bromo-3-(difluoromethyl)-1,3-dihydro-2H-indol-2-one | Oxidation to Oxindole | bohrium.com |

| TEMPO⁺BF₄⁻ | 2,2'-Dimer of the corresponding indolin-3-one | Oxidative Dimerization | nih.gov |

Computational and Mechanistic Investigations of 4 Bromo 3 Difluoromethyl 1h Indole

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of complex organic molecules. researchgate.net For derivatives of indole (B1671886), these studies can elucidate the influence of substituents on the geometry and electronic landscape of the heterocyclic core. nih.govnih.gov

While specific computational studies for 4-Bromo-3-(difluoromethyl)-1H-indole are not extensively published, data from related indole structures can provide a strong basis for understanding its properties. DFT calculations on the parent indole molecule have been used to determine its optimized geometry, vibrational frequencies, and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov

For this compound, the following effects on its electronic structure can be anticipated:

Inductive Effects: Both the bromine atom at the C4 position and the difluoromethyl group at the C3 position are strongly electron-withdrawing. This would lead to a general decrease in the electron density of the indole ring system compared to the unsubstituted parent molecule.

Frontier Orbitals: The HOMO of indole is typically concentrated on the pyrrole (B145914) ring. researchgate.net The electron-withdrawing substituents in this compound would be expected to lower the energy of both the HOMO and LUMO. This modulation of orbital energies is critical for the molecule's reactivity and its potential to participate in charge-transfer interactions. nih.gov

The table below presents hypothetical calculated properties for this compound, based on typical values observed for substituted indoles in DFT studies (e.g., at the B3LYP/6-31G(d) level of theory).

| Property | Expected Value / Observation | Significance |

|---|---|---|

| HOMO Energy | Lower than parent indole | Indicates higher ionization potential and reduced susceptibility to electrophilic attack. |

| LUMO Energy | Lower than parent indole | Indicates higher electron affinity and increased susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Altered compared to parent indole | Influences electronic transitions, photophysical properties, and kinetic stability. |

| Dipole Moment | Increased due to electronegative Br and CF2H | Affects solubility and intermolecular interactions. |

Analysis of Intramolecular Interactions Involving the Difluoromethyl Group

The difluoromethyl group is not merely an inert substituent; its ability to engage in non-covalent interactions is a key feature of its utility as a bioisostere.

A critical feature of the difluoromethyl group is its capacity to act as a hydrogen bond (H-bond) donor. rsc.org While typical C-H bonds are not acidic enough to form significant hydrogen bonds, the presence of two highly electronegative fluorine atoms polarizes the C-H bond in the -CF2H moiety. nih.gov This polarization imparts a significant partial positive charge on the hydrogen atom, making it an effective H-bond donor that can interact with nearby H-bond acceptors such as oxygen or nitrogen atoms. nih.govyoutube.com

This property allows the -CF2H group to serve as a bioisosteric replacement for traditional hydrogen bond donors like hydroxyl (-OH) or thiol (-SH) groups in drug candidates, while offering improved metabolic stability. rsc.orgnih.gov In the context of this compound, the CF2H hydrogen could potentially form intermolecular hydrogen bonds with protein binding site residues or intramolecular hydrogen bonds if a suitable acceptor is present elsewhere in the molecule or an interacting molecule. nih.gov

While specific Abraham parameters for this compound are not available, studies on other difluoromethylated compounds demonstrate that the -CF2H group significantly enhances hydrogen bond acidity. rsc.org For comparison, alkanes have an 'A' value of 0, indicating no H-bond donor capacity. In contrast, compounds with -CF2H groups exhibit non-zero 'A' values, confirming their ability to act as H-bond donors. rsc.org Computational modeling has further substantiated the ability of the difluoromethyl group to form stabilizing hydrogen bonding interactions. rsc.org

| Functional Group | General H-Bonding Role | Relative Abraham 'A' Value |

|---|---|---|

| Alkyl C-H | Essentially non-donor | 0 |

| Hydroxyl (-OH) | Strong donor | Significant (e.g., ~0.37 for simple alcohols) |

| Difluoromethyl (-CF2H) | Competent donor | Non-zero, significant |

Elucidation of Reaction Mechanisms in the Synthesis and Functionalization of Difluoromethylated Indoles

The synthesis of difluoromethylated indoles often proceeds through complex reaction mechanisms, with radical-based pathways being particularly prominent.

Direct C-H difluoromethylation of indoles is an attractive synthetic strategy that avoids the need for pre-functionalized starting materials. Many of these transformations are understood to proceed via a radical mechanism. rsc.org A common approach involves the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, such as sodium difluoromethanesulfinate (HCF2SO2Na) or difluoromethyl tetrazole sulfone. researchgate.netrsc.org

The general mechanistic pathway can be described as follows:

Radical Generation: The difluoromethylating reagent is activated (e.g., by electrochemical oxidation, photoredox catalysis, or chemical initiators) to generate the key •CF2H radical. researchgate.netcolab.ws

Radical Addition: The electron-rich indole nucleus undergoes attack by the electrophilic •CF2H radical. For indole derivatives, this addition typically occurs at the C2 or C3 position, with the regioselectivity influenced by the existing substitution pattern and reaction conditions.

Rearomatization: The resulting radical intermediate is then oxidized and subsequently deprotonated to restore the aromaticity of the indole ring, yielding the C-H difluoromethylated product. acs.org

This radical pathway is supported by mechanistic experiments, including cyclic voltammetry and the use of radical trapping agents, which inhibit the reaction. researchgate.netrsc.org

The central role of radical intermediates in these fluorination reactions is a recurring theme in mechanistic studies. rsc.org The difluoromethyl radical (•CF2H) is the primary species responsible for the formation of the new C-CF2H bond. rsc.org

In many modern synthetic methods, the generation of this radical is facilitated by single-electron transfer (SET) processes. rsc.org For instance, in photoredox catalysis, a photocatalyst absorbs visible light and enters an excited state. This excited catalyst can then engage in a SET event with the difluoromethyl precursor to generate the •CF2H radical. rsc.orgacs.org Similarly, electrochemical methods can achieve this transformation by directly oxidizing the precursor at an electrode surface, avoiding the need for chemical oxidants. researchgate.netcolab.ws

The involvement of these radical intermediates explains the tolerance of these reactions to a wide variety of functional groups, as the mild conditions often avoid the harsh acidic or basic environments associated with traditional ionic chemistry. acs.org

Regioselectivity and Stereoselectivity in Bromination and Cyclization Reactions

The reactivity of the indole nucleus is heavily influenced by its substituents. In the case of this compound, the bromine atom at the C4 position and the difluoromethyl group at the C3 position dictate the preferred sites for further chemical transformations, such as bromination and cyclization reactions.

Bromination Reactions

Electrophilic bromination of the indole ring is a well-studied reaction. The regioselectivity is governed by the electron density of the various positions on the indole ring. The indole nucleus is generally electron-rich, with the C3 position being the most nucleophilic, followed by the C2, C5, and C7 positions. However, in this compound, the C3 position is already substituted.

Computational studies on the direct bromination of substituted indoles propose a two-step mechanism. researchgate.net The first step, which is the rate-determining step, involves the formation of a π-complex between the indole and the bromine molecule, leading to a transition state. researchgate.net The stability of this transition state determines the regioselectivity of the reaction.

The difluoromethyl group (CHF₂) at the C3 position is a moderately electron-withdrawing group due to the electronegativity of the fluorine atoms. This deactivates the pyrrole ring to some extent. The bromine atom at the C4 position is also an electron-withdrawing group via induction but can act as a weak activating group through resonance by donating its lone pair of electrons to the benzene (B151609) ring. The interplay of these electronic effects determines the most likely position for further electrophilic attack.

Given the substitution pattern, the most probable sites for further bromination would be on the benzene portion of the indole ring, specifically at the C6 or C7 positions. The C5 position is sterically hindered by the adjacent bromine atom at C4. Computational analysis would be required to definitively predict the most favored position, as it would depend on the calculated activation energy barriers for the formation of the different possible brominated products. researchgate.net

Table 1: Predicted Influence of Substituents on the Regioselectivity of Electrophilic Bromination of this compound

| Position | Electronic Effect of Substituents | Predicted Reactivity |

| C2 | Deactivated by adjacent electron-withdrawing CHF₂ group. | Low |

| C5 | Sterically hindered by the C4-bromo group. | Low |

| C6 | Potentially activated by resonance from the C4-bromo group. | Moderate |

| C7 | Influenced by the inductive effect of the C4-bromo group. | Moderate |

Cyclization Reactions

Intramolecular cyclization reactions involving the indole nucleus are crucial for the synthesis of complex polycyclic indole alkaloids. The regioselectivity of these cyclizations is highly dependent on the nature and position of the tethered electrophile and the substituents on the indole ring. nih.govbeilstein-journals.org For 4-substituted indoles, cyclization can occur at either the C3 or C5 position. nih.govbeilstein-journals.org

In the case of this compound, the C3 position is blocked. Therefore, any intramolecular electrophilic aromatic substitution (SEAr) type cyclization would be directed towards the benzene ring. The most likely positions for cyclization would be C5.

Studies on SEAr-based intramolecular cyclizations of 4-substituted indoles have shown that the regioselectivity can be controlled by various factors, including the catalyst, solvent, and the nature of the tethered electrophile. nih.govbeilstein-journals.org For instance, in certain Pictet-Spengler reactions of 2-(1H-indol-4-yl)ethanamines, cyclization occurs regioselectively at the C3 position. nih.govbeilstein-journals.org However, with the C3 position occupied in this compound, the reaction would be forced to proceed at an alternative position, likely C5, assuming a suitable tether is present at the nitrogen atom or the C4-bromo substituent can be involved in the reaction.

The stereoselectivity of such cyclization reactions is also a critical aspect, particularly in asymmetric synthesis. The development of chiral catalysts has enabled excellent control over the stereochemical outcome of these reactions, leading to the synthesis of enantiomerically pure polycyclic indole derivatives. nih.govbeilstein-journals.org While no specific studies on the stereoselective cyclization of this compound derivatives have been reported, it is conceivable that the application of established asymmetric catalytic systems could provide access to chiral products.

Table 2: Potential Regiochemical Outcomes for Intramolecular Cyclization of a Hypothetical N-tethered this compound

| Cyclization Position | Feasibility | Controlling Factors |

| C3 | Blocked | N/A |

| C5 | Possible | Length and nature of the tether, reaction conditions (catalyst, solvent, temperature). |

| C2 | Less likely | Deactivated by the adjacent CHF₂ group. |

Advanced Analytical Characterization Techniques for Novel Indole Constructs

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

ESI-MS and HRMS: Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For 4-Bromo-3-(difluoromethyl)-1H-indole (C₉H₆BrF₂N), HRMS would confirm the molecular weight and composition by matching the experimental mass to the calculated exact mass. A key feature in the mass spectrum would be the isotopic pattern characteristic of bromine, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. foodb.ca It is used to analyze volatile compounds. The molecule would first be separated from any impurities on a GC column before entering the mass spectrometer, where it would be ionized (typically by electron impact, EI). EI is a higher-energy technique that causes fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information that can be used to piece together the molecule's structure, complementing NMR data. The monitoring of synthetic reactions involving indole (B1671886) derivatives is often accomplished using GC-MS. rsc.org

X-ray Diffraction Analysis for Solid-State Structure Determination

While crystallographic data for this compound is not available, analysis of a related compound, 4-Bromo-1H-indole-2,3-dione, illustrates the detailed structural parameters that can be obtained. researchgate.net Such an analysis would unambiguously confirm the connectivity and stereochemistry of the target molecule, providing the ultimate proof of its structure.

Table 2: Example Crystallographic Data for a Related Bromo-Indole Derivative The following data is for 4-Bromo-1H-indole-2,3-dione and is provided as an example of the information obtained from X-ray diffraction analysis.

| Parameter | Value |

| Chemical Formula | C₈H₄BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3655 (11) |

| b (Å) | 13.689 (2) |

| c (Å) | 7.2866 (12) |

| β (°) | 93.378 (5) |

| Volume (ų) | 733.4 (2) |

Source: ResearchGate. researchgate.net

Spectrophotometric Methods (e.g., UV-Vis) in Reaction Monitoring and Product Analysis

UV-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The indole ring system is a chromophore that exhibits characteristic absorption bands. The position (λmax) and intensity of these bands are sensitive to the substitution pattern on the indole ring. This technique can be employed to monitor the progress of a chemical reaction. For example, during the synthesis of this compound, the formation of the indole chromophore could be tracked by the appearance of its characteristic absorption peaks, allowing for real-time assessment of reaction completion.

Chromatographic Techniques for Purification and Purity Assessment (e.g., Column Chromatography, HPLC, UPLC)

Chromatographic methods are essential for both the purification of the final compound and the assessment of its purity.

Column Chromatography: Following a synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and byproducts. Preparative column chromatography, using a stationary phase like silica gel, is a standard and effective method for isolating and purifying the target compound on a laboratory scale. rsc.org

HPLC and UPLC: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are high-resolution analytical techniques used to determine the purity of the final product. A small amount of the purified compound is injected into the instrument, and the resulting chromatogram shows peaks corresponding to each component. For a pure sample of this compound, a single major peak would be expected. The area under this peak can be used to quantify the purity, often reported as a percentage (e.g., >98%). These techniques are also valuable for method development in quality control. bldpharm.com

Future Research Directions in 4 Bromo 3 Difluoromethyl 1h Indole Chemistry

Development of Novel and Sustainable Synthetic Routes

While classical indole (B1671886) syntheses like the Fischer, Bischler, and Gassman methods provide fundamental access to the indole core, they often require harsh conditions or have limitations regarding substrate scope and regioselectivity. luc.eduyoutube.com The future of synthesizing 4-Bromo-3-(difluoromethyl)-1H-indole and its derivatives lies in developing more efficient, sustainable, and versatile methodologies.

Current research in indole synthesis emphasizes catalytic approaches that improve efficiency and reduce environmental impact. nih.gov A significant area of future development will likely involve late-stage C-H functionalization. Directing group-assisted or transition-metal-catalyzed C-H activation could enable the introduction of the bromo and difluoromethyl groups onto a pre-formed indole ring with high precision, avoiding multi-step sequences. acs.org Furthermore, the development of one-pot, multicomponent reactions (MCRs) represents a highly attractive strategy. organic-chemistry.orgacs.org An MCR approach could construct the complex scaffold of this compound from simple, readily available precursors in a single, atom-economical step.

In line with green chemistry principles, future synthetic routes will increasingly utilize sustainable technologies. acs.org This includes the use of environmentally benign solvents like water or deep eutectic solvents, and catalysis by earth-abundant metals like iron. acs.orgresearchgate.net Flow chemistry offers another promising avenue, enabling safer handling of hazardous reagents and intermediates, precise control over reaction parameters, and easier scalability compared to traditional batch processes. nih.gov

Table 1: Potential Novel Synthetic Strategies

| Synthetic Strategy | Potential Advantage | Relevant Research Area |

| C-H Functionalization | High atom economy, late-stage modification | Catalysis with nonprecious metals acs.org |

| Multicomponent Reactions | Step-economy, increased molecular complexity | Catalyst-free methodologies acs.org |

| Flow Chemistry | Enhanced safety, scalability, and control | Automated synthesis platforms nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme-catalyzed synthesis of heterocycles |

Exploration of Diverse Chemical Transformations and Derivatizations

The this compound scaffold offers multiple sites for chemical modification, making it a versatile building block for creating diverse chemical libraries. Future research will undoubtedly focus on systematically exploring these derivatization pathways.

The bromine atom at the C4-position is a key handle for diversification, primarily through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings can be used to introduce a wide array of aryl, alkynyl, and amino groups, respectively. organic-chemistry.org This allows for the synthesis of a vast library of analogs with tailored electronic and steric properties.

The indole nitrogen (N1) is another prime site for functionalization. N-alkylation, N-arylation, or acylation can significantly impact the molecule's properties, including its hydrogen-bonding capacity and conformational flexibility. preprints.org Furthermore, electrophilic substitution reactions could potentially occur at other positions on the benzene (B151609) ring (C5, C6, C7), although the electronic influence of the existing substituents would need to be carefully considered. Derivatization can also involve the difluoromethyl group, though transformations of this moiety are generally more challenging.

Pre-column derivatization with reagents like bromine has been used to improve the analysis of complex mixtures, a technique that could be adapted for tracking reactions involving the indole nucleus. nih.gov

Table 2: Potential Derivatization Strategies for this compound

| Position | Reaction Type | Potential Reagents/Catalysts | Resulting Functional Group |

| C4-Br | Suzuki-Miyaura Coupling | Pd catalyst, boronic acids/esters | Aryl, Heteroaryl |

| C4-Br | Sonogashira Coupling | Pd/Cu catalyst, terminal alkynes | Alkynyl |

| C4-Br | Buchwald-Hartwig Amination | Pd catalyst, amines | Amino, Amido |

| C4-Br | Cyanation | Metal cyanides | Cyano |

| N1-H | Alkylation / Arylation | Alkyl/Aryl halides, base | N-Alkyl, N-Aryl |

| N1-H | Acylation | Acyl chlorides, anhydrides | N-Acyl |

| Benzene Ring | Electrophilic Substitution | Nitrating/halogenating agents | Nitro, Halogen |

Advanced Mechanistic Insights through Computational Chemistry

Computational chemistry is an indispensable tool for modern chemical research, providing deep insights that complement experimental work. For this compound, computational studies will be crucial for understanding its fundamental properties and predicting its reactivity.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule. nih.gov This would elucidate the impact of the electron-withdrawing difluoromethyl group and the bromo substituent on the electron density distribution of the indole ring system. Such studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic derivatization efforts. youtube.com